

# Application Note: Quantification of Sofosbuvir Impurity M using High-Performance Liquid Chromatography

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## Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B1495257

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## Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Sofosbuvir Impurity M** in bulk drug substances and pharmaceutical dosage forms. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.

## Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the drug product. Regulatory agencies require stringent control over these impurities. **Sofosbuvir Impurity M**, a known process-related impurity and a diastereoisomer of Sofosbuvir, must be monitored and quantified to ensure the quality of the final drug product.<sup>[1]</sup> This document provides a detailed protocol for an HPLC method designed for this purpose.

### Sofosbuvir Impurity M

- Chemical Name: propan-2-yl 2-[[[5-(2,4-dioxypyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate<sup>[2]</sup>
- CAS Number: 2095551-10-1<sup>[2][3]</sup>

- Molecular Formula:  $C_{22}H_{30}N_3O_{10}P$  [2][3][4]
- Molecular Weight: 527.46 g/mol [2]

## Experimental Protocol

### Instrumentation and Materials

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
- Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5  $\mu$ m, or equivalent.[5]
- Software: OpenLab CDS or equivalent chromatography data system.
- Chemicals and Reagents:
  - Sofosbuvir Reference Standard
  - **Sofosbuvir Impurity M** Reference Standard
  - Acetonitrile (HPLC grade)
  - Trifluoroacetic acid (TFA), analytical grade
  - Water (HPLC grade)

### Chromatographic Conditions

Parameter	Value
Mobile Phase	0.1% Trifluoroacetic acid in Water: Acetonitrile (50:50, v/v)[2][5]
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	260 nm[5]
Injection Volume	10 µL
Run Time	10 minutes

## Preparation of Solutions

**Mobile Phase Preparation:** To prepare 1 L of the mobile phase, add 1.0 mL of trifluoroacetic acid to 500 mL of HPLC grade water, mix well, and then add 500 mL of acetonitrile. Sonicate for 15 minutes to degas.

**Standard Solution Preparation:**

- **Sofosbuvir Standard Stock Solution (400 µg/mL):** Accurately weigh about 40 mg of Sofosbuvir reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Sofosbuvir Impurity M Standard Stock Solution (25 µg/mL):** Accurately weigh about 2.5 mg of **Sofosbuvir Impurity M** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

**Sample Preparation (from Tablets):**

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 30 minutes to ensure complete dissolution of the active pharmaceutical ingredient.

- Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
- Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

## Data Presentation

The following table summarizes the quantitative data obtained during the validation of this method.

Parameter	Sofosbuvir	Sofosbuvir Impurity M
Retention Time (min)	~3.7[5]	~5.7[5]
Linearity Range (µg/mL)	160 - 480[5]	10 - 30[5]
Correlation Coefficient (r <sup>2</sup> )	> 0.999	> 0.999
Limit of Detection (LOD)	0.04 µg/mL	0.12 µg/mL[5]
Limit of Quantification (LOQ)	0.125 µg/mL	0.375 µg/mL[5]
Accuracy (% Recovery)	98.0 - 102.0	97.5 - 102.5
Precision (%RSD)	< 2.0	< 2.0

## Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.

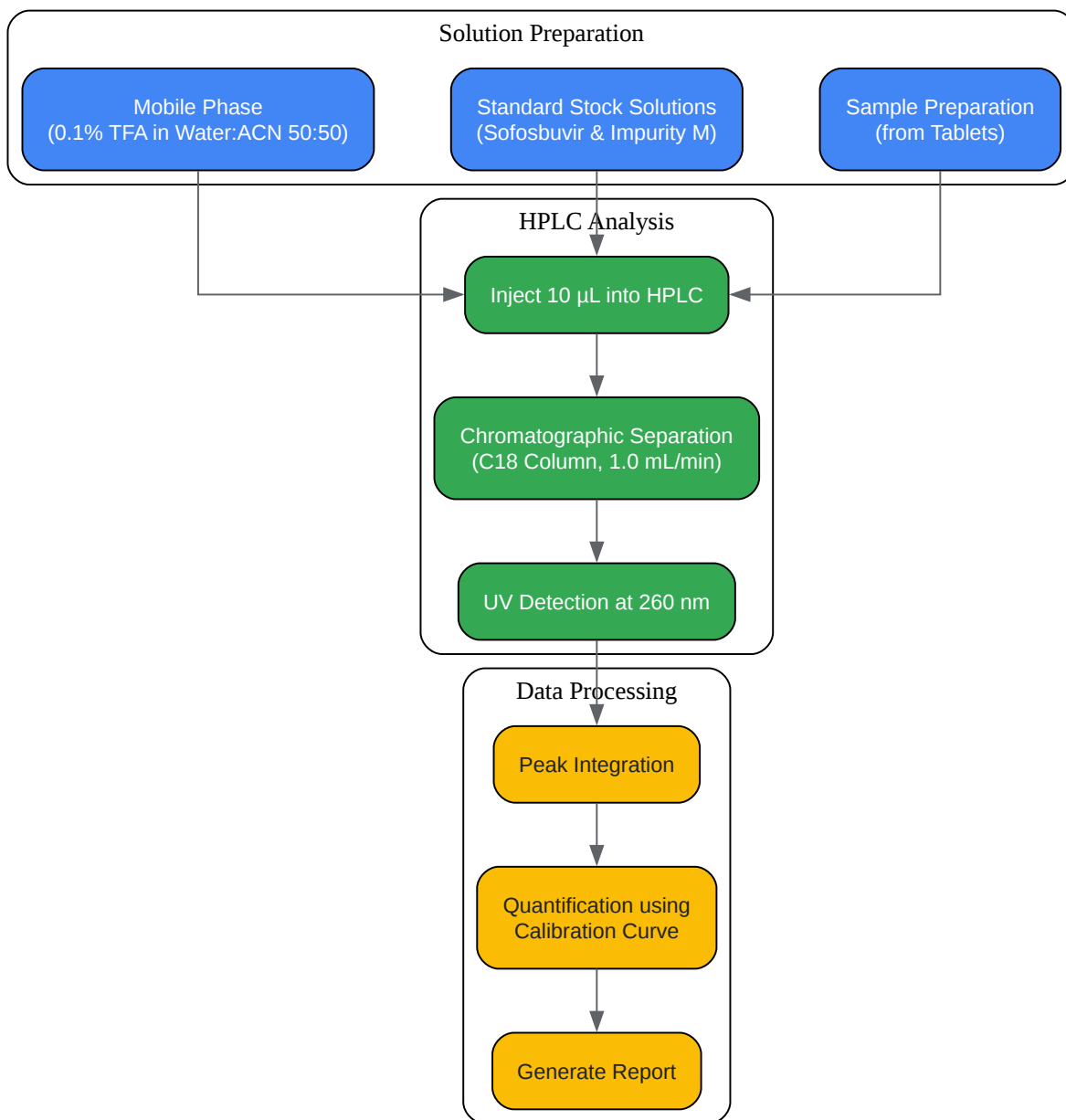
- **Specificity:** The method showed good resolution between Sofosbuvir and **Sofosbuvir Impurity M**, with no interference from common excipients.
- **Linearity:** The calibration curves for both Sofosbuvir and **Sofosbuvir Impurity M** showed excellent linearity over the specified concentration ranges, with correlation coefficients consistently above 0.999.[5]
- **Accuracy:** The accuracy of the method was confirmed by spike recovery studies at three different concentration levels. The mean recovery was within the acceptable range of 98.0%

to 102.0%.

- **Precision:** The precision of the method was evaluated by analyzing six replicate injections of the standard solution. The relative standard deviation (%RSD) for the peak areas was less than 2.0%, indicating good repeatability.
- **Robustness:** The method was found to be robust with respect to small, deliberate variations in the mobile phase composition, flow rate, and column temperature.

## Visualization

## Experimental Workflow



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Caption: Workflow for the HPLC quantification of **Sofosbuvir Impurity M**.

## Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of **Sofosbuvir Impurity M** in pharmaceutical samples. The method is simple, accurate, and precise, and can be readily implemented in a quality control laboratory for routine analysis.

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- To cite this document: BenchChem. [Application Note: Quantification of Sofosbuvir Impurity M using High-Performance Liquid Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1495257#hplc-method-for-sofosbuvir-impurity-m-quantification>]

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